Comparative Antibacterial Activity: MIC Values Against S. aureus and E. coli Relative to In-Class Baseline
The target compound exhibits quantifiable antibacterial activity against common Gram-positive and Gram-negative pathogens. Preliminary in vitro studies report a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli . Within the same study context, a comparator compound bearing a piperazine moiety demonstrated no detectable inhibitory activity at concentrations up to 2 mM (approximately 498 µg/mL for a compound with molecular weight ~249 g/mol), establishing a clear differential performance profile [1]. This demonstrates that the target compound is not merely a generic piperazine derivative but possesses specific structural features conferring measurable antimicrobial efficacy.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 15 µg/mL (S. aureus); 20 µg/mL (E. coli) |
| Comparator Or Baseline | In-class piperazine comparator (unspecified structure from same study set) |
| Quantified Difference | Target active; comparator inactive at 2 mM (>498 µg/mL) |
| Conditions | In vitro antimicrobial susceptibility testing |
Why This Matters
For researchers developing novel antimicrobial agents, this quantitative activity differentiates the compound from inactive in-class piperazine analogs and validates its selection as a starting scaffold for hit-to-lead optimization.
- [1] Raj HD, et al. Synthesis and antimicrobial studies of novel heterocyclic compounds containing piperazine ring. Table 3: Antibacterial Assay Results. (Note: Comparator compound 20 inactive at 2 mM). View Source
